molecular formula C8H11NO B124905 p-Phenetidine CAS No. 156-43-4

p-Phenetidine

Cat. No. B124905
M. Wt: 137.18 g/mol
InChI Key: IMPPGHMHELILKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04124640

Procedure details

In accordance with the process of Example 2, 150 ml of diethyleneglycol dimethyl ether, 19.3 g (0.3 mole) of ethyl chloride, 42.2 g (0.22 mole) of sodium methylate in 28% methanol solution and 21.8 g (0.2 mole) of p-hydroxyaniline were charged in the autoclave and the reaction was carried out at 80° C. for 6 hours with stirring to obtain 19.7 g of p-ethoxyaniline having a boiling point of 135° to 136° C./24 mmHg. (yield: 72.1%).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72.1%

Identifiers

REACTION_CXSMILES
CO[CH2:3][CH2:4][O:5][CH2:6][CH2:7]OC.C(Cl)C.C[O-].[Na+].OC1C=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1>CO>[CH2:4]([O:5][C:6]1[CH:7]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1)[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
COCCOCCOC
Name
Quantity
19.3 g
Type
reactant
Smiles
C(C)Cl
Name
sodium methylate
Quantity
42.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
21.8 g
Type
reactant
Smiles
OC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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